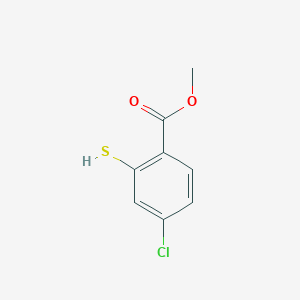

Methyl 4-chloro-2-mercaptobenzoate

Vue d'ensemble

Description

Molecular Structure Analysis

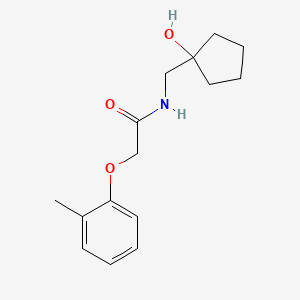

The molecular structure of “Methyl 4-Mercaptobenzoate” consists of a benzene ring with a methyl ester group (COOCH3) and a mercapto group (SH) attached . The exact structure of “Methyl 4-chloro-2-mercaptobenzoate” is not available, but it would likely have a similar structure with a chlorine atom replacing one of the hydrogen atoms on the benzene ring.Physical And Chemical Properties Analysis

“Methyl 4-Mercaptobenzoate” has a molecular weight of 168.213 Da . Unfortunately, specific physical and chemical properties for “this compound” are not available in the retrieved data.Applications De Recherche Scientifique

1. Analysis and Quality Control in Herbicide Production

Methyl 4-chloro-2-mercaptobenzoate is a key intermediate in the production of certain herbicides like pyrithiobac sodium. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to analyze its assay, ensuring quality control in the industrial production of these herbicides (Yan-pin, 2013).

2. In Agricultural Applications

In agriculture, derivatives of this compound are used for the prevention and control of fungal diseases. The development of nanocarriers, like solid lipid nanoparticles and polymeric nanocapsules, helps in modifying the release profiles of these compounds, leading to enhanced efficiency and reduced environmental toxicity (Campos et al., 2015).

3. Antibacterial Applications

Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamide, closely related to this compound, have been synthesized and found effective against various Gram-positive bacterial strains. This suggests potential applications in developing new antibacterial agents (Sławiński et al., 2013).

4. Analytical Applications in Metal Analysis

4-Mercaptobenzoic acid, a compound closely related to this compound, is used as a matrix in laser desorption/ionization time-of-flight mass spectrometry (MS) for the analysis of metals. This application demonstrates its utility in sensitive and interference-free metal analysis, particularly in environmental monitoring (Sun et al., 2021).

5. Coordination Chemistry and Nanoparticle Applications

3- and 4-mercaptobenzoate ligands, structurally similar to this compound, are used in coordination chemistry for their diverse coordination modes. These compounds are also applied in the protection of metallic gold and silver nanoparticles, demonstrating their utility in materials science and nanoengineering (Tiekink & Henderson, 2017).

6. Photocatalytic Applications

4-Mercaptobenzoic acid is used in synthesizing Au-decorated α-Fe2O3 nanoparticles, which show enhanced photocatalytic performance. This indicates the potential of this compound derivatives in photocatalysis and environmental cleanup applications (Li et al., 2019).

7. Electrochemical Studies

4-Mercaptobenzoic acid self-assembled monolayers on gold surfaces have been studied for their electrochemical properties. Understanding these properties is crucial in the development of sensors and electronic devices, indicating another potential application area for derivatives of this compound (Rosendahl & Burgess, 2008).

Safety and Hazards

The safety data sheet for “Methyl 4-Mercaptobenzoate” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Mécanisme D'action

. .

Mode of Action

It’s worth noting that compounds with similar structures, such as benzene derivatives, can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Propriétés

IUPAC Name |

methyl 4-chloro-2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIGYOXIBAWNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52948-12-6 | |

| Record name | methyl 4-chloro-2-sulfanylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2756644.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)

![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756648.png)

![[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2756649.png)

![N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2756651.png)

![N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2756652.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)